molecular formula C10H14ClNO B13043417 (1S,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL

Cat. No.: B13043417
M. Wt: 199.68 g/mol
InChI Key: LQQQRHAUAACIFI-GMSGAONNSA-N
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Description

(1S,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound features an amino group, a chlorinated aromatic ring, and a secondary alcohol, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylbenzaldehyde and a suitable chiral amine.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the desired stereochemistry.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and automated systems to maintain consistent quality and yield. The process may include:

    Batch or Continuous Flow Reactors: To optimize reaction efficiency and scalability.

    Automated Purification Systems: For high-throughput purification and quality control.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the ketone back to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones.

    Reduction Products: Alcohols, dechlorinated compounds.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1S,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL: Similar structure but with a different position of the chlorine atom.

    (1S,2R)-1-Amino-1-(5-bromo-2-methylphenyl)propan-2-OL: Bromine instead of chlorine.

    (1S,2R)-1-Amino-1-(5-chloro-2-ethylphenyl)propan-2-OL: Ethyl group instead of methyl.

Uniqueness

(1S,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of both an amino group and a chlorinated aromatic ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(5-chloro-2-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1

InChI Key

LQQQRHAUAACIFI-GMSGAONNSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)[C@@H]([C@@H](C)O)N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(C(C)O)N

Origin of Product

United States

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